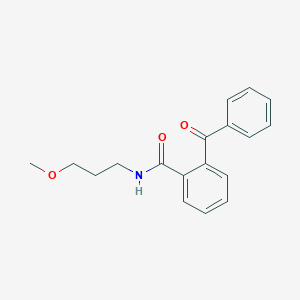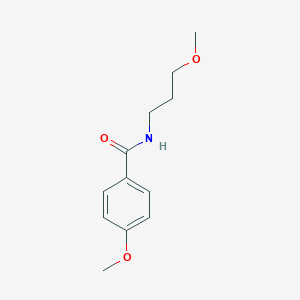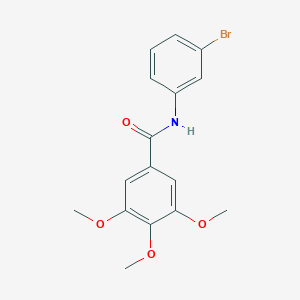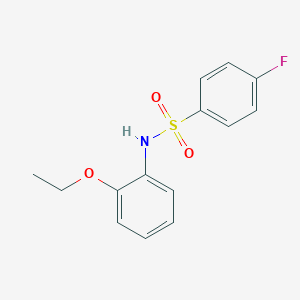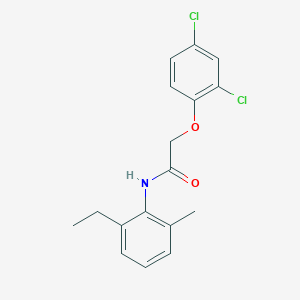
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide, also known as CDMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This sulfonamide derivative has shown promising results in various studies, making it a popular choice for many researchers.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of a protein called TRPM8, which is involved in pain perception and thermoregulation. This inhibition has been shown to reduce pain sensitivity in animal models, making 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide a potential candidate for the development of new pain medications.
Mecanismo De Acción
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide works by inhibiting the activity of TRPM8, which is a calcium channel protein found in sensory neurons. TRPM8 is involved in the detection of cold temperatures and the sensation of cold pain. By inhibiting TRPM8, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide reduces the influx of calcium ions into sensory neurons, which reduces the sensitivity of these neurons to painful stimuli.
Biochemical and Physiological Effects
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its pain-reducing properties, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been shown to reduce the production of inflammatory cytokines, which are involved in the development of many inflammatory diseases. 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has also been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is its specificity for TRPM8. Unlike other pain medications, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide does not affect other calcium channels, which reduces the risk of side effects. 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is also relatively easy to synthesize, which makes it a cost-effective choice for many researchers. However, one limitation of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. One area of interest is the development of new pain medications based on the structure of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. Researchers are also interested in exploring the potential of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, there is ongoing research into the potential of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide for the treatment of obesity and metabolic disorders.
Métodos De Síntesis
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide can be synthesized using a simple two-step procedure. The first step involves the reaction of 2,4-dimethoxyaniline with chlorosulfonic acid to form 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide chloride. The second step involves the reaction of this chloride with sodium hydroxide to form the final product, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide.
Propiedades
Fórmula molecular |
C14H14ClNO4S |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
Clave InChI |
PINRYSVBMZMDCG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)

